molecular formula C9H19NO B13199547 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL

1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL

Cat. No.: B13199547
M. Wt: 157.25 g/mol
InChI Key: UGCJRZAANLCKHE-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-ol is a chiral amino alcohol compound of significant interest in synthetic organic and medicinal chemistry. This molecule features both a primary amine and a secondary alcohol functional group on a sterically defined, fused cyclic scaffold. This structure makes it a valuable precursor or building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals . Its potential applications include serving as a key chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a ligand for asymmetric catalysis. Researchers may also explore its use in the construction of peptidomimetics or other biologically active compounds that require a rigid, three-dimensional framework. The compound is provided as a high-purity material to ensure consistent and reliable research outcomes. Handling should be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. This product is strictly for research and development purposes. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-methylcyclopentyl]ethanol

InChI

InChI=1S/C9H19NO/c1-7-3-4-9(5-7,6-10)8(2)11/h7-8,11H,3-6,10H2,1-2H3

InChI Key

UGCJRZAANLCKHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C)O

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Principle:
Reductive amination converts a carbonyl compound (aldehyde or ketone) to an amine by reacting it with ammonia or a primary/secondary amine, forming an imine intermediate, which is subsequently reduced to the amine.

Application to the Target Compound:

  • Start with 1-(3-methylcyclopentyl)ethan-1-one (a ketone with the cyclopentyl ring, methyl at position 3, and ethan-1-one substituent at position 1).
  • React with formaldehyde or an equivalent source of the aminomethyl group under reductive amination conditions.
  • Use ammonia or an amine source to form an imine intermediate at the 1-position.
  • Reduce the imine using hydride reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the aminomethyl substituent.

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • pH: Slightly acidic to neutral to favor imine formation
  • Temperature: Ambient to mild heating (25–50 °C)
  • Reducing agent: NaBH3CN or catalytic hydrogenation (H2/Pd or Ni)

Advantages:

  • High selectivity for primary or secondary amines
  • Mild reaction conditions
  • Compatibility with sensitive functional groups such as hydroxyls

Mechanism Summary:

  • Nucleophilic attack of ammonia on the ketone carbonyl forms a carbinolamine intermediate.
  • Dehydration to imine (Schiff base).
  • Hydride transfer reduces imine to amine.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reductive Amination 1-(3-methylcyclopentyl)ethan-1-one Ammonia/formaldehyde, NaBH3CN or catalytic H2 Mild, selective amine formation Requires ketone precursor
Hydroamination Cyclopentyl alkene derivative Iridium catalyst, directing group, amine source Regioselective, direct amination Requires catalyst, directing group
Nucleophilic Substitution 1-(halomethyl)-3-methylcyclopentane Ammonia or amine, polar aprotic solvent Simple, direct substitution Possible side reactions
Curtius Rearrangement Cyclopentyl carboxylic acid SOCl2, NaN3, heat, water Stereospecific amine introduction Multi-step, requires azide handling

In-Depth Research Findings and Notes

  • The reductive amination method is the most widely used for synthesizing amine-alcohol compounds due to its efficiency and mild conditions.
  • Transition metal-catalyzed hydroamination has emerged as a powerful tool for regioselective amine installation on cyclic olefins, including cyclopentane derivatives, enabling anti-Markovnikov selectivity when directed properly.
  • The Curtius rearrangement offers a route from carboxylic acids to amines but involves handling potentially hazardous azides and multiple steps.
  • The stereochemical outcomes depend on the starting material and reaction conditions; controlling stereochemistry at the cyclopentyl ring is crucial for biological activity if relevant.
  • The compound's physical properties (e.g., molecular weight 157.25 g/mol, polar surface area 46.3 Ų) indicate moderate polarity compatible with aqueous-organic reaction media.

Chemical Reactions Analysis

1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and properties of 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL with related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Applications References
This compound C₉H₁₉NO 3-methylcyclopentyl, aminomethyl Not specified Moderate polarity, potential bioactivity -
1-[(Benzylamino)methyl]cyclopentan-1-ol C₁₃H₁₉NO Benzylamino, cyclopentanol Benzylamine reaction MW 205.3, PubChem CID 62772639
1-(3-Nitrophenyl)ethan-1-ol C₈H₉NO₃ 3-nitrophenyl Catalytic hydrogenation 97% yield, 99% enantiomeric excess (ee)
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol C₁₂H₁₇NO Trimethylpyridinyl Not specified Reduces blood viscosity, antifibrotic
1-Ethynylcyclopentan-1-ol C₇H₁₀O Ethynyl Grignard reagent synthesis Liquid, 52% yield

Key Findings from Comparative Analysis

Steric and Electronic Effects
  • Aromatic vs. Aliphatic Substituents: Compounds like 1-(3-nitrophenyl)ethan-1-ol (aromatic nitro group) exhibit strong electronic effects, enhancing reactivity in catalytic reductions . In contrast, the target compound’s aliphatic cyclopentane and aminomethyl groups likely reduce conjugation, favoring nucleophilic reactions or hydrogen bonding.
Physicochemical Properties
  • Fluorinated Analogs: Compounds like 1-(3-((2,3,3,3-tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one () exhibit enhanced stability due to fluorine atoms but require specialized synthesis conditions (e.g., hexafluoropropanol) .

Biological Activity

1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL is an organic compound with the molecular formula C₉H₁₉NO, characterized by its unique structural features, including an aminomethyl group attached to a cyclopentyl ring and an ethanol moiety. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H19NO\text{C}_9\text{H}_{19}\text{NO}

Key Features:

  • Aminomethyl Group: Facilitates hydrogen bonding and electrostatic interactions.
  • Cyclopentyl Ring: Contributes to the compound's unique chemical reactivity.
  • Hydroxyl Group: Participates in polar interactions, enhancing solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:

  • Hydrogen Bonding: The aminomethyl group forms hydrogen bonds with target biomolecules.
  • Electrostatic Interactions: These interactions modulate the activity of enzymes and receptors, potentially influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activity, including:

  • Enzyme Modulation: Preliminary studies suggest that the compound may influence enzymatic activity, which is crucial for metabolic processes.
  • Receptor Binding: Investigations into its binding affinity with various receptors indicate potential therapeutic applications in pharmacology .

Case Studies

Several studies have explored the biological implications of this compound:

  • Pharmacological Potential:
    • Research has indicated that this compound could serve as a precursor in the synthesis of therapeutic agents, particularly in drug development targeting neurological disorders.
  • Binding Affinity:
    • Interaction studies have demonstrated that this compound can bind to specific receptors, modulating their activity and leading to potential therapeutic benefits .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Differences
1-(Aminomethyl)cyclopropylmethanolC₉H₁₉NOLacks methyl group on cyclopentyl ring
2-[1-(Aminomethyl)-2-methylcyclopentyl]ethanolC₉H₁₉NODifferent position for aminomethyl group
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-OLC₁₁H₂₃NOFeatures a cyclohexyl instead of cyclopentyl ring

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